molecular formula C15H14O2 B184503 Phenyl 3-phenylpropanoate CAS No. 726-26-1

Phenyl 3-phenylpropanoate

Cat. No. B184503
Key on ui cas rn: 726-26-1
M. Wt: 226.27 g/mol
InChI Key: VIGODTIMSIHKSD-UHFFFAOYSA-N
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Patent
US08686183B2

Procedure details

LiCl (8.4 mg, 0.20 mmol, 20%), p-TsOH (34.4 mg, 0.20 mmol, 20%) and [Pd2(Xyl-Phanephos)Cl4] (10.3 mg, 0.01 mmol, 1%) were weighed into a 5 ml sealable vial. A stirring bar was placed inside and vial sealed with a crimp cap and put under inert atmosphere using a needle connected to vacuum line. Styrene (114 μl, 1 mmol, 100%), PhOH (94.1 mg, 1 mmol, 100%) and 2-butanone (1.5 ml) were added. The caps were pierced with two needles and placed in the autoclave which was quickly sealed. The autoclave was purged three times with CO and then pressurized to 30 bar and heated in a preheated oil bath to 75° C. for 24 hours. After this time, the autoclave was cooled to room temperature and the pressure released slowly. The mixture was then analysed by filtration through silica, removal of solvent, diluting with CDCl3 and obtaining a 1H NMR spectrum (84% conversion to the carboxylic ester product as a 0.76:1 ratio of phenyl 2-phenylpropanoate (‘branched’) and phenyl 3-phenylpropanoate (‘linear’). GCMS shows the expected linear and branched esters: MS EI+: m/z 226.0 (M+ requires 226.2).
Name
Quantity
8.4 mg
Type
reactant
Reaction Step One
Quantity
34.4 mg
Type
reactant
Reaction Step Two
Name
Xyl Phanephos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
114 μL
Type
reactant
Reaction Step Four
Name
Quantity
94.1 mg
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].[Cl-].[CH3:3][C:4]1C=CC(S(O)(=O)=[O:11])=CC=1.[OH:14][CH:15]1[O:23][CH2:22][C@@H:20](O)[C@H:18](O)[C@H:16]1O.[CH2:24]1[C:35]2[CH:36]=[CH:37][C:32](=[C:33](P(C3C=CC=CC=3)C3C=CC=CC=3)[CH:34]=2)[CH2:31][CH2:30][C:29]2[CH:51]=[CH:52][C:26](=[C:27](P(C3C=CC=CC=3)C3C=CC=CC=3)[CH:28]=2)[CH2:25]1.C=CC1C=CC=CC=1.[C:74]1([OH:80])[CH:79]=[CH:78][CH:77]=[CH:76][CH:75]=1>CC(=O)CC>[C:26]1([CH:25]([CH3:24])[C:15]([O:23][C:22]2[CH:20]=[CH:18][CH:16]=[CH:4][CH:3]=2)=[O:14])[CH:52]=[CH:51][CH:29]=[CH:28][CH:27]=1.[C:32]1([CH2:31][CH2:30][C:29]([O:80][C:74]2[CH:79]=[CH:78][CH:77]=[CH:76][CH:75]=2)=[O:11])[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.4 mg
Type
reactant
Smiles
[Li+].[Cl-]
Step Two
Name
Quantity
34.4 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
Xyl Phanephos
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1[C@H](O)[C@@H](O)[C@H](O)CO1.C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7
Step Four
Name
Quantity
114 μL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
94.1 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stirring bar was placed
CUSTOM
Type
CUSTOM
Details
inside and vial sealed with a crimp
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
was quickly sealed
CUSTOM
Type
CUSTOM
Details
The autoclave was purged three times with CO
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the autoclave was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was then analysed by filtration through silica, removal of solvent
ADDITION
Type
ADDITION
Details
diluting with CDCl3

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)OC1=CC=CC=C1)C
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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